7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one
CAS No.: 867165-00-2
Cat. No.: VC2805671
Molecular Formula: C15H9ClFNO
Molecular Weight: 273.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 867165-00-2 |
---|---|
Molecular Formula | C15H9ClFNO |
Molecular Weight | 273.69 g/mol |
IUPAC Name | 7-chloro-8-fluoro-2-phenyl-1H-quinolin-4-one |
Standard InChI | InChI=1S/C15H9ClFNO/c16-11-7-6-10-13(19)8-12(18-15(10)14(11)17)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Standard InChI Key | HZUOLYGWXKPPNY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)F |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)F |
Introduction
Structural Characteristics and Chemical Properties
7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one is characterized by a quinoline core structure featuring specific substitution patterns that distinguish it from related compounds. The molecule contains a chlorine atom at the 7-position and a fluorine atom at the 8-position of the quinoline ring, along with a phenyl group at the 2-position.
Basic Chemical Information
Property | Value |
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IUPAC Name | 7-chloro-8-fluoro-2-phenyl-1H-quinolin-4-one |
Molecular Formula | C15H9ClFNO |
Molecular Weight | 273.69 g/mol |
CAS Number | 867165-00-2 |
InChI Key | HZUOLYGWXKPPNY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=C(C=C3)Cl)F |
The compound exhibits a unique structural configuration with the halogen substituents (chlorine and fluorine) strategically positioned on the quinoline scaffold. This arrangement confers specific electronic and steric properties that influence its chemical reactivity and biological interactions.
Structural Features and Significance
The quinoline scaffold in this compound serves as a privileged structure in medicinal chemistry, with the 4(1H)-one functionality creating potential for hydrogen bonding interactions. The presence of halogens (chlorine and fluorine) enhances the compound's lipophilicity and metabolic stability, while the phenyl group at position 2 provides opportunities for π-π interactions with biological targets.
Synthesis Methodologies
The synthesis of 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one typically involves multi-step reaction sequences, drawing upon established methodologies for quinoline synthesis.
General Synthetic Approaches
Based on synthetic approaches for related quinoline derivatives, several potential routes can be considered for synthesizing this compound:
Alternative Synthetic Routes
Research on related compounds indicates that o-alkynylisocyanobenzenes can serve as precursors for quinolin-2(1H)-one derivatives. The general procedure involves:
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Preparation of o-alkynylisocyanobenzene
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Reaction in DMF with water and AgNO3 (5 mol%) at 80°C
This approach may be adapted for the synthesis of 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one by using appropriately substituted starting materials.
Chemical Reactivity
The reactivity profile of 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one is influenced by its structural features, particularly the electron-withdrawing halogen substituents and the nucleophilic and electrophilic sites within the molecule.
Key Reaction Types
Based on the chemical nature of the compound, several reaction types are particularly relevant:
Oxidation Reactions
The compound can potentially undergo oxidation, particularly at the nitrogen atom, to form N-oxide derivatives. Such oxidations typically employ oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction Reactions
The carbonyl function at the 4-position can be reduced using appropriate reducing agents, potentially leading to 4-hydroxyquinoline derivatives.
Substitution Reactions
The halogen substituents (particularly the chlorine) may participate in nucleophilic aromatic substitution reactions, offering a pathway for further derivatization of the molecule.
Structure-Reactivity Relationships
The presence of electron-withdrawing halogen substituents affects the electron density distribution across the quinoline ring, influencing sites for nucleophilic and electrophilic attack. The phenyl group at position 2 provides steric influence and additional sites for functionalization through electrophilic aromatic substitution.
Biological Activity and Medicinal Chemistry Applications
Quinoline derivatives have been extensively studied for their diverse biological activities, and the specific substitution pattern in 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one suggests potential therapeutic applications.
Anticancer Activity
Quinoline derivatives related to the target compound have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves:
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Disruption of microtubule assembly
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G2/M cell cycle arrest
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Induction of apoptosis through both intrinsic and extrinsic signaling pathways
Antimicrobial Properties
The quinoline scaffold is well-established in antimicrobial research, with halogenated derivatives often showing enhanced activity. The presence of both chlorine and fluorine substituents in 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one may contribute to antimicrobial efficacy through:
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Enhanced membrane penetration due to increased lipophilicity
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Specific interactions with bacterial targets
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Resistance to metabolic degradation
Structure-Activity Relationship Studies
The unique substitution pattern of 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one offers valuable insights for structure-activity relationship (SAR) studies. Key structural elements that influence biological activity include:
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The position and nature of halogen substituents
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The presence of the phenyl group at position 2
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The 4(1H)-one functionality
Enzyme Inhibition and Molecular Interactions
The potential therapeutic applications of 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one likely involve specific interactions with biological targets, particularly enzymes relevant to disease pathways.
Binding Mode Analysis
The structural features of the compound suggest specific binding interactions:
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The phenyl group may engage in π-π stacking with aromatic residues in protein binding pockets
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The halogens may participate in halogen bonding with electron-rich sites in biological targets
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The 4(1H)-one group can form hydrogen bonds with appropriate amino acid residues
Comparison with Related Quinoline Derivatives
Understanding the relationship between 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one and structurally similar compounds provides valuable context for its chemical and biological profile.
Structural Analogues
Several related compounds provide useful comparisons:
Functional Comparisons
The specific substitution pattern in 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one distinguishes it from similar compounds through:
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Altered electronic distribution across the quinoline ring
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Different lipophilicity and membrane permeability
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Unique three-dimensional conformational preferences
Analytical Characterization
The structural confirmation and purity assessment of 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one require sophisticated analytical techniques.
Spectroscopic Analysis
Based on data for related compounds, the following spectroscopic profiles would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum would typically show characteristic signals for:
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The phenyl group protons (multiplets in the range δ 7.5-8.0 ppm)
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The quinoline ring protons (distinct signals between δ 7.0-8.5 ppm)
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The NH proton (broad singlet, typically downfield around δ 11-12 ppm)
For comparison, the related compound 3-Chloro-2-phenylquinolin-4(1H)-one shows the following NMR profile:
1H NMR (400 MHz, DMSO-d6): δ 12.26 (bs, 1H), 8.17 (d, J= 8.0 Hz, 1H), 7.66–7.73 (m, 4H), 7.60–7.61 (m, 3H), 7.39–7.43 (m, 1H) .
Mass Spectrometry
High-resolution mass spectrometry would be expected to confirm the molecular formula C15H9ClFNO with an [M+H]+ peak corresponding to the calculated mass.
Crystallographic Properties
X-ray crystallographic analysis would provide definitive confirmation of the three-dimensional structure, particularly the relative positions of the substituents and any intramolecular interactions.
Research Applications and Future Directions
The unique structural and functional properties of 7-Chloro-8-fluoro-2-phenylquinolin-4(1H)-one suggest several promising research directions.
Drug Development Opportunities
The compound represents a valuable scaffold for medicinal chemistry efforts in several therapeutic areas:
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Development of novel anticancer agents targeting specific cellular pathways
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Creation of new antimicrobial compounds with activity against resistant strains
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Exploration of activity against other disease targets where quinoline derivatives have shown promise
Chemical Probe Development
The distinct structural features of the compound make it potentially valuable as a chemical probe for investigating biological systems, particularly through:
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Fluorescent labeling applications (if fluorescent properties are confirmed)
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Affinity-based target identification
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Structure-activity relationship studies to understand binding requirements of biological targets
Material Science Applications
Beyond biological applications, the compound may have relevance in materials science, particularly in the development of functional materials where the specific electronic and structural properties conferred by the substitution pattern could be advantageous.
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